(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride
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Overview
Description
“(2,2-Dimethyloxolan-3-yl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1909348-04-4 . It has a molecular weight of 203.11 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H14N2O.2ClH/c1-6(2)5(8-7)3-4-9-6;;/h5,8H,3-4,7H2,1-2H3;2*1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 203.11 .Scientific Research Applications
Sensor Development
- A study developed a mono-substitutional bis(difluoroboron)1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine (BOPHY) dye as a pH probe, leveraging its strong fluorescence response to pH changes, indicating potential applications in pH sensing and environmental monitoring (Jiang et al., 2015).
Materials Science
- Research on the intercalation and delamination of two-dimensional solids like MXenes using hydrazine underscores its role in materials engineering, suggesting applications in battery technology and nanomaterials production (Mashtalir et al., 2013).
Chemical Synthesis
- A study on the synthesis of novel dihydropyrimidinecarbonitrile and its derivatives, including hydrazine derivatives, highlights the role of hydrazine in medicinal chemistry and drug development, particularly in the exploration of antioxidant and anti-inflammatory properties (Bhalgat et al., 2014).
Environmental Studies
- The development of a ratiometric fluorescent probe for the detection of N2H4 (hydrazine) indicates its utility in environmental monitoring and safety, showcasing the importance of hydrazine derivatives in detecting and managing hazardous substances (Zhu et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
(2,2-dimethyloxolan-3-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-6(2)5(8-7)3-4-9-6;;/h5,8H,3-4,7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHSBYVKUDZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)NN)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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